Ethylamine hydriodide
CAS No.: 506-58-1
Cat. No.: VC2361709
Molecular Formula: C2H8IN
Molecular Weight: 173 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 506-58-1 |
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Molecular Formula | C2H8IN |
Molecular Weight | 173 g/mol |
IUPAC Name | ethanamine;hydroiodide |
Standard InChI | InChI=1S/C2H7N.HI/c1-2-3;/h2-3H2,1H3;1H |
Standard InChI Key | XFYICZOIWSBQSK-UHFFFAOYSA-N |
SMILES | CCN.I |
Canonical SMILES | CCN.I |
Introduction
Physical and Chemical Properties
Ethylamine hydriodide presents as a white to light yellow crystalline solid or powder at room temperature. Its hygroscopic nature necessitates proper storage conditions to maintain purity and stability . The compound is characterized by specific physical and chemical parameters that are crucial for its applications in research and industry.
Basic Physical Properties
Below is a comprehensive table of the physical properties of ethylamine hydriodide:
Chemical Reactivity
Ethylamine hydriodide exhibits characteristic chemical behavior consistent with its ionic structure. The compound contains a primary ammonium cation that can participate in various chemical reactions typical of ammonium salts. In the presence of strong bases, it can release ethylamine gas, making it a potential source of the volatile amine under controlled conditions.
When incorporated into perovskite structures, ethylamine hydriodide influences the electronic properties of the resulting materials. For instance, perovskites formed with ethylammonium cations, such as (CH₃CH₂NH₃)PbI₃, exhibit a valence band position at 5.6 eV with an optical band-gap of approximately 2.2 eV, which differs from the more commonly studied methylammonium lead iodide (CH₃NH₃)PbI₃ that has a valence band position at 5.4 eV with an optical band-gap of 1.5 eV .
Synthesis and Preparation
The synthesis of ethylamine hydriodide can be accomplished through several methodologies, with the direct reaction between ethylamine and hydriodic acid being the most straightforward approach.
Standard Synthetic Route
The conventional preparation method involves the reaction of ethylamine with hydriodic acid. This process typically proceeds as follows:
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Ethylamine (either as a gas or in solution) is carefully introduced into a solution of hydriodic acid.
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The reaction mixture is gently heated to facilitate the acid-base reaction.
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Upon completion, the ethylamine hydriodide precipitates as crystals.
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The product is then isolated by filtration, washed with appropriate solvents to remove impurities, and dried under controlled conditions.
Alternative Methods
An alternative approach involves the release of ethylamine gas from a commercial sample of ethylamine hydriodide by treatment with potassium hydroxide. The liberated gas is then directed into a fresh solution of hydriodic acid to form pure ethylamine hydriodide. This method is particularly useful for preparing high-purity samples for research applications.
Applications in Materials Science
Ethylamine hydriodide has emerged as a significant component in several advanced materials applications, with its most notable use being in the field of perovskite photovoltaics.
Perovskite Solar Cells
The primary application of ethylamine hydriodide is as a precursor for the synthesis of perovskite materials used in high-efficiency solar cells. Ethylammonium lead iodide ((CH₃CH₂NH₃)PbI₃) is a perovskite structure that can be formed using ethylamine hydriodide as a starting material .
Research has shown that the incorporation of ethylammonium cations into perovskite structures alters the electronic properties of the resulting materials. Compared to methylammonium lead iodide, ethylammonium lead iodide exhibits a wider band gap, which can be advantageous for specific photovoltaic applications. This difference is attributed to the larger cation effect of the ethylammonium ion, which reduces conjugation to the lead iodide framework .
Light-Emitting Diodes (LEDs)
Beyond solar cells, ethylamine hydriodide is also employed in the fabrication of perovskite-based light-emitting diodes. The optical properties of ethylammonium-containing perovskites make them suitable for applications in light emission technologies .
Other Research Applications
Ethylamine hydriodide serves as a versatile reagent in organic synthesis and as a model compound for studying the behavior of primary ammonium salts. Its well-defined structure and reactivity make it valuable for fundamental research in physical organic chemistry.
Research Findings and Developments
Recent research involving ethylamine hydriodide has primarily focused on its role in perovskite materials for photovoltaic applications. Several significant findings have emerged from these studies.
Tolerance Factor and Perovskite Formation
The tolerance factor, which is calculated from the ionic radius of each component in a perovskite structure, is a critical parameter for predicting whether a material will form a stable perovskite configuration. Studies have shown that ethylamine, due to its larger ionic radius compared to methylamine and formamidine, exhibits a tolerance factor close to 1 when combined with lead iodide or tin iodide, suggesting favorable conditions for perovskite formation .
Band Gap Engineering
The incorporation of ethylammonium cations into perovskite structures has been demonstrated to modify the band gap of the resulting materials. This property is particularly valuable for band gap engineering in photovoltaic applications, where tailoring the electronic properties of the absorber layer can enhance device performance .
Perovskite Stability
Research findings indicate that the larger cation size of ethylammonium compared to methylammonium may contribute to enhanced structural stability in certain perovskite compositions. This improved stability could address one of the significant challenges in perovskite technology: the long-term durability of devices under operational conditions .
Comparison with Similar Compounds
To better understand the unique characteristics of ethylamine hydriodide, it is instructive to compare it with related compounds, including its parent compound ethylamine and other amine salts.
Comparison with Parent Compound
Ethylamine, the parent compound of ethylamine hydriodide, exists as a colorless gas or liquid with a strong ammonia-like odor. It has a boiling point of approximately 16.6°C and a melting point of -80°C, significantly different from the solid salt form. While ethylamine is miscible with water, alcohol, and ether, ethylamine hydriodide shows more selective solubility, being soluble in water and alcohol but insoluble in chloroform and ether .
Comparison with Other Amine Halides
The following table compares ethylamine hydriodide with related amine salts:
Compound | Formula | Melting Point (°C) | Solubility | Key Characteristics |
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Ethylamine | C₂H₅NH₂ | -80 | Miscible with water, alcohol, ether | Colorless gas; ammonia-like odor |
Ethylamine hydrochloride | C₂H₅NH₃Cl | Not provided | Soluble in water | Less hygroscopic than iodide salt |
Ethylamine hydrobromide | C₂H₅NH₃Br | Not provided | Soluble in water | Intermediate hygroscopicity |
Ethylamine hydriodide | C₂H₈IN | 188-195 | Soluble in water/alcohol; insoluble in chloroform/ether | Highly hygroscopic; used in perovskite synthesis |
Methylamine hydriodide | CH₃NH₃I | Not provided | Similar to ethylamine hydriodide | Commonly used in perovskite solar cells |
This comparison highlights the distinctive physical properties of ethylamine hydriodide and contextualizes its applications relative to similar compounds in the field of materials science .
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